

Addressing batch-to-batch variability of dapagliflozin propanediol anhydrous

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Compound of Interest

Compound Name: *Dapagliflozin propanediol
anhydrous*

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Technical Support Center: Dapagliflozin Propanediol Anhydrous

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **dapagliflozin propanediol anhydrous**.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation, providing a systematic approach to problem resolution.

Issue 1: Inconsistent Dissolution Profiles Between Batches

Q: We are observing significant variability in the dissolution profiles of our **dapagliflozin propanediol anhydrous** batches. What could be the cause, and how can we troubleshoot this?

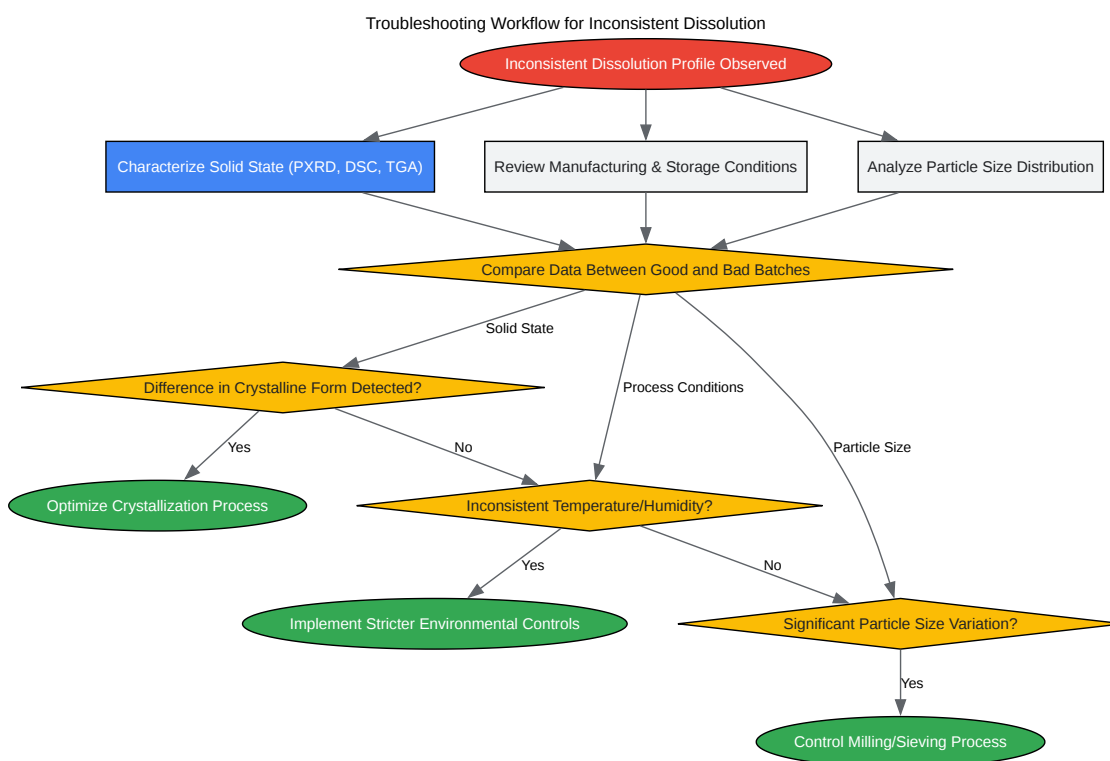
A: Batch-to-batch variability in dissolution is a common challenge and can often be attributed to differences in the solid-state properties of the active pharmaceutical ingredient (API). Dapagliflozin is known to exist in multiple solid forms, including anhydrous, solvated (e.g., propanediol monohydrate), and amorphous states, each exhibiting different solubility and

dissolution characteristics.[1][2] The anhydrous form can be particularly susceptible to conversion to a hydrated or amorphous form, especially under conditions of high humidity or elevated temperature.[1][3][4][5]

Troubleshooting Steps:

- **Solid-State Characterization:** The first step is to characterize the solid form of the inconsistent batches. Key techniques include:
 - **Powder X-ray Diffraction (PXRD):** To identify the crystalline form. Different polymorphs or the presence of an amorphous halo will be evident.[1]
 - **Differential Scanning Calorimetry (DSC):** To determine the melting point and detect any phase transitions.[1][6][7] The propanediol monohydrate form, for instance, has a lower melting point (around 70-79.5°C) compared to other forms like the citric acid cocrystal.[1][3][6]
 - **Thermogravimetric Analysis (TGA):** To quantify the amount of solvent (water and propanediol) in the crystal lattice. The anhydrous form should ideally show no significant weight loss until its decomposition temperature.[1][6]
- **Environmental Control:** Review your manufacturing and storage conditions. Dapagliflozin propanediol is sensitive to heat and moisture.[3][5][7][8] Exposure to temperatures above room temperature or high relative humidity can induce a transition from the crystalline to the amorphous state, which can alter dissolution behavior.[1][3][4]
- **Particle Size Analysis:** While not strictly a solid-state property, variations in particle size distribution between batches can also significantly impact dissolution rates.

The following workflow can guide your investigation:



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Fig 1. Troubleshooting workflow for inconsistent dissolution.

Issue 2: Appearance of Unknown Peaks in HPLC Purity Analysis

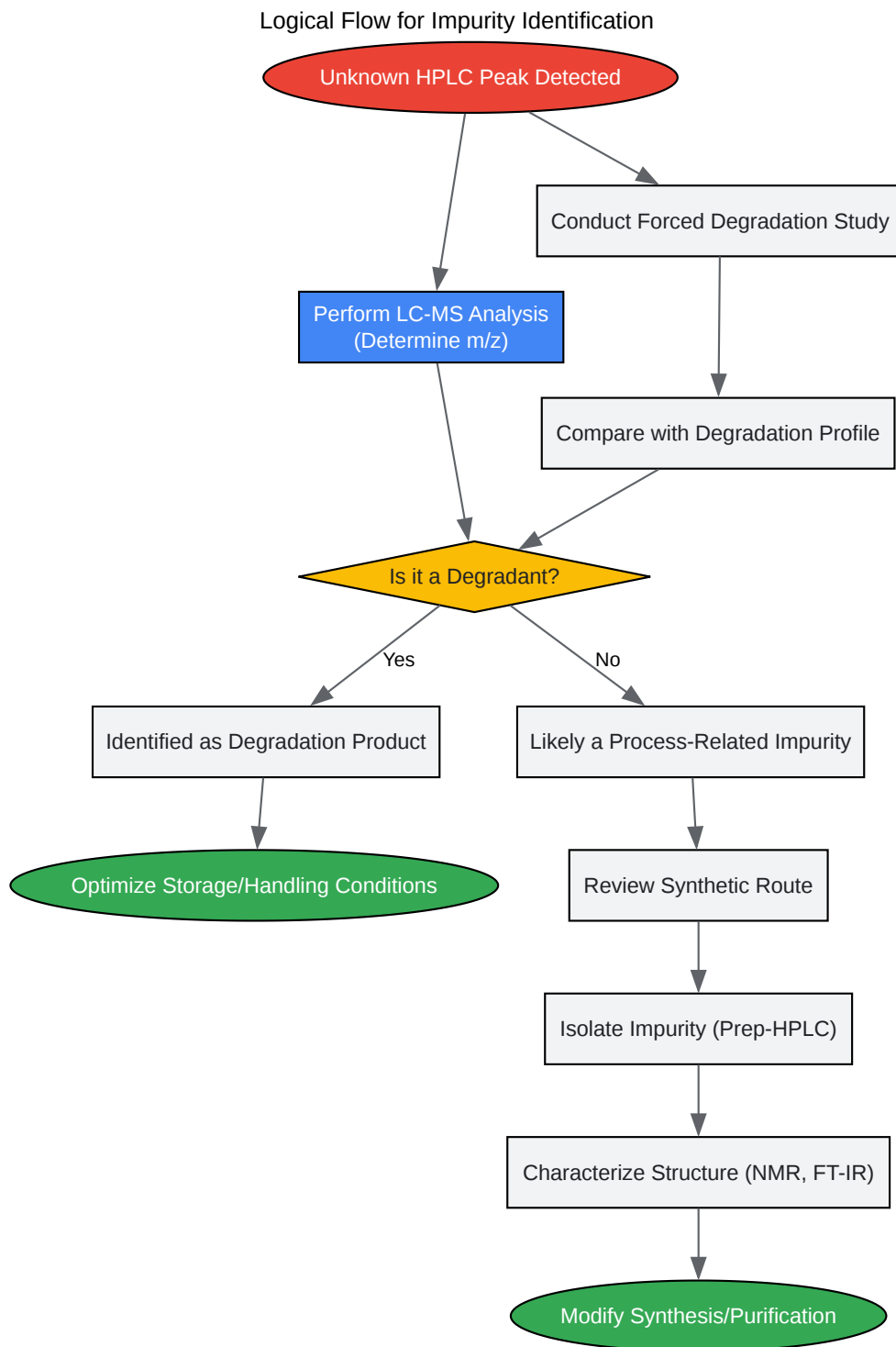
Q: Our routine HPLC analysis is showing new, uncharacterized impurity peaks that vary from batch to batch. How should we identify these and prevent their formation?

A: The appearance of new impurities can be due to degradation of dapagliflozin or process-related impurities from the synthesis.^{[9][10]} Dapagliflozin is susceptible to degradation under acidic, basic, and oxidative stress conditions.^{[1][11]}

Troubleshooting and Identification Steps:

- **Forced Degradation Studies:** To determine if the impurities are degradants, perform forced degradation studies on a reference batch of **dapagliflozin propanediol anhydrous**. Expose the API to conditions such as heat, humidity, acid, base, and oxidation.^{[1][11]} Analyze the stressed samples by HPLC to see if the degradation profile matches the unknown peaks in your variable batches.
- **LC-MS Analysis:** Use a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to obtain the mass-to-charge ratio (m/z) of the unknown impurities.^{[9][12]} This information is crucial for proposing potential structures.
- **Review of Synthetic Route:** Scrutinize the synthetic process for any potential side reactions or incomplete reactions that could lead to process-related impurities.^[10]
- **Isolation and Characterization:** If an impurity is present at a significant level (e.g., >0.1%), it may need to be isolated using techniques like preparative HPLC.^{[9][13]} The isolated impurity can then be fully characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.^{[9][13]}

The logical flow for impurity identification is as follows:



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Fig 2. Logical flow for impurity identification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **dapagliflozin propanediol anhydrous**?

A: Dapagliflozin propanediol, particularly the monohydrate form, is known to be sensitive to heat and humidity.[3][7][8] The anhydrous form should be stored in a cool, dry place, protected from moisture.[14][15] It is advisable to store it in tightly sealed containers, possibly with a desiccant. Some suppliers recommend storage at 2-8°C or even as low as <-15°C to ensure long-term stability.[6][15][16] Always refer to the supplier's specific recommendations.

Q2: What is the key difference between **dapagliflozin propanediol anhydrous** and the monohydrate form?

A: The primary difference lies in the crystal structure. The dapagliflozin propanediol monohydrate is a solvate that incorporates both (S)-propylene glycol and water molecules into its crystal lattice in a 1:1:1 ratio.[7][8][17] The anhydrous form, by definition, does not contain water in its crystal structure. This difference in composition leads to distinct physicochemical properties, including thermal stability and hygroscopicity.[1] The monohydrate form can lose its lattice structure at temperatures slightly above room temperature, potentially converting to an amorphous state.[1][7][8]

Q3: Which analytical technique is best for confirming the crystalline form of my sample?

A: Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the crystalline form (polymorph) of a pharmaceutical solid.[1] Each crystalline form produces a unique diffraction pattern, which acts as a "fingerprint." While other techniques like DSC and TGA provide valuable information about thermal events and solvent content, they are not as conclusive as PXRD for identifying the specific crystal lattice.[1]

Q4: Can I use UV-Vis spectrophotometry for routine quantification of dapagliflozin?

A: Yes, UV-Vis spectrophotometry can be used for the quantification of dapagliflozin. The maximum absorbance is typically observed around 223-224 nm.[9][18] However, for analyzing dapagliflozin in the presence of impurities or other active ingredients, a stability-indicating chromatographic method like RP-HPLC is superior due to its ability to separate the components before quantification.[19][20]

Data Presentation

Table 1: Physicochemical Properties of Dapagliflozin Forms

Property	Dapagliflozin Propanediol Monohydrate	Dapagliflozin Propanediol Anhydrous	Dapagliflozin (Free Base)
Molecular Formula	C ₂₄ H ₃₅ ClO ₉ [11][17]	C ₂₄ H ₃₃ ClO ₈ [21]	C ₂₁ H ₂₅ ClO ₆ [16]
Molecular Weight	~503.0 g/mol [11][17]	~485.0 g/mol [21]	~408.88 g/mol [16]
Appearance	White to off-white solid[6][14]	White to off-white solid	Glassy off-white solid[2]
Melting Point	~70 - 79.5 °C[1][3][6][11]	Varies by form	~55 - 58 °C[16]
Solubility (Water)	Slightly soluble (~0.39 mg/mL)[11]	Slightly soluble	Poor

Table 2: Typical Instrumental Parameters for Analysis

Technique	Parameter	Typical Value / Condition
RP-HPLC	Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)[9][20]
Mobile Phase	Gradient of Acetonitrile and Water/Buffer[9][10][20]	
Flow Rate	1.0 mL/min[9][20]	
Detection	UV at 224 nm or 245 nm[9][20]	
DSC	Heating Rate	10 °C/min[6]
Temperature Range	30 to 200 °C[6]	
Atmosphere	Nitrogen purge[6]	
TGA	Heating Rate	10 °C/min[6]
Temperature Range	Up to 200 °C[6]	
Atmosphere	Nitrogen purge[6]	
PXRD	Radiation	Cu K α [22]
Geometry	Bragg-Brentano[22]	

Experimental Protocols

Protocol 1: Characterization by Powder X-ray Diffraction (PXRD)

- Sample Preparation: Gently grind a small amount of the **dapagliflozin propanediol anhydrous** powder to ensure a random orientation of crystals.
- Mounting: Pack the powder into the sample holder, ensuring a flat, even surface.
- Instrument Setup: Use a diffractometer with Cu K α radiation. Set the instrument to scan over a 2θ range of approximately 3° to 40°.
- Data Acquisition: Collect the diffraction pattern.

- Analysis: Compare the resulting diffractogram with reference patterns for known forms of dapagliflozin (anhydrous, monohydrate, other solvates, amorphous) to identify the solid form. [1] Characteristic peaks for the monohydrate have been reported at 2θ angles of 8.05° , 15.14° , and 17.06° , among others. [1] Anhydrous forms will have different characteristic peaks. [23]

Protocol 2: Thermal Analysis by DSC and TGA

- Sample Preparation: Accurately weigh 3-10 mg of the sample into an aluminum pan. [6]
- Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from approximately 30°C to 200°C at a rate of $10^\circ\text{C}/\text{min}$ under a nitrogen purge. [6]
- Instrument Setup (TGA): Place the sample pan in the TGA furnace. Heat the sample over a similar temperature range (e.g., up to 200°C) at a rate of $10^\circ\text{C}/\text{min}$ under a nitrogen purge. [6]
- Analysis:
 - TGA Thermogram: Analyze for weight loss steps. The dapagliflozin propanediol monohydrate typically shows a weight loss corresponding to water around 60°C , followed by propanediol loss at higher temperatures. [1] The anhydrous form should show minimal weight loss until decomposition.
 - DSC Thermogram: Analyze for endothermic or exothermic events. An endotherm around $70\text{-}80^\circ\text{C}$ for the monohydrate corresponds to melting/desolvation. [1] The anhydrous form will exhibit a different thermal profile.

Protocol 3: Purity and Impurity Profiling by RP-HPLC

- Mobile Phase Preparation: Prepare mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., acetonitrile/water mixture). [20] Degas both phases.
- Standard and Sample Preparation:
 - Accurately prepare a standard solution of dapagliflozin reference standard in a suitable diluent (e.g., water:acetonitrile 70:30 v/v) to a known concentration (e.g., 100 ppm). [9]

- Prepare the sample solution from the test batch to a similar concentration.
- Chromatographic Conditions:
 - Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 μ m) or equivalent.[9][20]
 - Flow Rate: 1.0 mL/min.[9]
 - Detection: UV at 224 nm.[9]
 - Injection Volume: 20 μ L.[19]
 - Gradient Program: A suitable gradient to separate dapagliflozin from its known and potential impurities.[9][20]
- Analysis: Inject the standard and sample solutions. Identify the dapagliflozin peak based on the retention time of the standard. Calculate the percentage purity and the area percentage of any impurities.

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